
4-Chlorobenzenesulfinic acid
Overview
Description
4-Chlorobenzenesulfinic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of benzenesulfinic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfinic acid can be synthesized through the sulfonation of chlorobenzene. The process involves the reaction of chlorobenzene with sulfur dioxide and chlorine in the presence of a catalyst, typically aluminum chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfonation of chlorobenzene using sulfuric acid. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-chlorobenzenesulfonic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to 4-chlorobenzenethiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzenesulfonic acid.
Reduction: 4-Chlorobenzenethiol.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
Synthesis of Polymers
One of the primary industrial applications of 4-chlorobenzenesulfinic acid is in the production of polyarylene ether sulfones. It serves as an intermediate in the synthesis of 4,4'-dichlorodiphenyl sulfone, which is crucial for manufacturing high-performance polymers such as polysulfone and polyphenylene sulfone. These polymers are widely used in various applications due to their thermal stability and mechanical properties .
Polymer Type | Monomers Used |
---|---|
Polyether sulfone | 4,4'-dihydroxydiphenyl sulfone + 4,4'-dichlorodiphenyl sulfone |
Polysulfone | Bisphenol A + 4,4'-dichlorodiphenyl sulfone |
Polyphenylene sulfone | 4,4'-dihydroxybiphenyl + 4,4'-dichlorodiphenyl sulfone |
Anion Dopant in Mass Spectrometry
In analytical chemistry, this compound has been effectively used as an anion dopant for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application facilitates the analysis of neutral oligosaccharides by enhancing their ionization efficiency during mass spectrometric analysis .
Biodegradation Studies
Recent studies have highlighted the role of Pseudomonas aeruginosa RW41, a bacterial strain capable of mineralizing 4-chlorobenzenesulfonic acid. This capability suggests potential bioremediation applications for environments contaminated with by-products from DDT synthesis, where 4-chlorobenzenesulfonic acid is a major polar by-product .
Case Study:
- Research Title: "Mineralization of 4-chlorobenzenesulfonate by Pseudomonas aeruginosa"
- Findings: The study demonstrated that Pseudomonas aeruginosa RW41 could utilize 4-chlorobenzenesulfonic acid as a sole carbon source, leading to complete mineralization under aerobic conditions.
Synthesis of Chemical Intermediates
In laboratory settings, this compound is utilized as a precursor for synthesizing other chemical compounds such as 4-chloro-3-nitrobenzenesulfonic acid. This compound can be further transformed into various derivatives used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-chlorobenzenesulfinic acid involves its ability to participate in redox reactions. The sulfinic acid group can undergo oxidation or reduction, making it a versatile intermediate in various chemical processes. The molecular targets include enzymes that catalyze sulfoxidation and sulfonation reactions. Pathways involved include the formation of sulfonic acids and thiols, which are crucial in metabolic and synthetic pathways.
Comparison with Similar Compounds
- 4-Chlorobenzenesulfonic acid
- 4-Chlorobenzenethiol
- Benzenesulfinic acid
- Benzenesulfonic acid
Comparison: 4-Chlorobenzenesulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which imparts distinct reactivity compared to its analogs. For instance, 4-chlorobenzenesulfonic acid is more stable and less reactive in redox reactions, while 4-chlorobenzenethiol is more prone to oxidation. Benzenesulfinic acid lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
Biological Activity
4-Chlorobenzenesulfinic acid, also known as p-chlorobenzenesulfonic acid (p-CBSA), is an organosulfur compound with significant biological activities and applications. This article reviews its biological activity, including toxicity, environmental impact, and potential therapeutic uses, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a sulfonic acid group attached to a chlorobenzene ring. Its structural formula is as follows:
Toxicity Studies
Research indicates that this compound exhibits various toxicological effects. A study conducted on rats reported clinical signs such as salivation and irregular breathing at higher doses (449 mg/kg-day). Significant increases in white blood cell counts were observed in female rats, while males showed slight testicular tubular degeneration and enteritis at high doses .
Summary of Toxicity Findings:
Dose (mg/kg-day) | Observed Effects | Notable Findings |
---|---|---|
10 | Decreased erythrocyte counts | Increased reticulocyte counts |
1 | Nonsignificant plasma transaminase increase | No significant changes in hematology |
449 | Clinical signs of toxicity | Testicular degeneration in one male rat |
Environmental Impact
This compound is a by-product of DDT synthesis and has been studied for its biodegradability. The bacterium Pseudomonas aeruginosa RW41 has been identified as capable of mineralizing this compound, indicating potential for bioremediation applications in contaminated environments .
Case Studies
- Toxicological Assessment : In a study involving various doses of p-CBSA administered to rats, the highest dose resulted in observable clinical signs and organ weight changes. The study concluded that while some effects were noted, they were not consistently linked to exposure, suggesting variability in response among individuals .
- Biodegradation Study : A significant finding was the isolation of Pseudomonas aeruginosa RW41, which can degrade 4-chlorobenzenesulfonic acid effectively. This strain represents a promising tool for environmental cleanup efforts related to industrial waste .
Potential Therapeutic Uses
While primarily studied for its toxicological properties, there is ongoing research into the potential therapeutic applications of sulfinic acids, including their roles as reducing agents in biochemical reactions. The structural similarity of sulfinic acids to amino acids suggests they might play a role in metabolic processes .
Q & A
Q. Basic: What are the optimal synthetic routes for 4-chlorobenzenesulfinic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
A key synthesis involves isomerization of 2- or 3-chlorobenzenesulfonic acid derivatives using concentrated sulfuric acid at 100–300°C . To optimize conditions:
- Temperature Control: Higher temperatures (>200°C) favor the 4-isomer due to thermodynamic stability.
- Catalyst Screening: While sulfuric acid alone suffices, adding metal catalysts (e.g., FeCl₃, as seen in analogous sulfinic acid syntheses) may reduce reaction time .
- Purity Analysis: Post-synthesis, use HPLC with UV detection (λ = 254 nm) to monitor isomeric ratios and confirm >95% 4-isomer yield .
Q. Basic: What analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for aromatic proton signals at δ 7.5–8.0 ppm (para-substitution pattern) and absence of peaks from ortho/meta isomers.
- ¹³C NMR: The sulfinic acid group (SO₂H) induces deshielding, with the C-4 carbon appearing at ~125 ppm .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M-H]⁻ at m/z 190.5 (C₆H₄ClO₂S⁻) .
- HPLC-PDA: Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve isomeric impurities (<2% threshold) .
Q. Advanced: How does this compound participate in Pd-catalyzed cross-coupling reactions, and what factors influence yield?
Methodological Answer:
In Heck-type reactions, this compound acts as an arylating agent. Key parameters:
- Catalyst System: Pd(OAc)₂ (5 mol%) with Cu(OAc)₂ as an oxidant enables coupling with alkenes (e.g., 4-chlorostyrene) at 80°C in DMF, yielding 67–83% .
- Electronic Effects: The electron-withdrawing Cl group enhances electrophilicity, favoring oxidative addition to Pd⁰.
- Side Reactions: Competing sulfone formation may occur if oxidant excess exceeds 1.5 equivalents. Mitigate via stepwise reagent addition .
Q. Advanced: How can researchers ensure isomeric purity of this compound when synthesizing it from chlorobenzenesulfonic acid precursors?
Methodological Answer:
- Isomer-Specific Quenching: During synthesis, rapid cooling after reaching 250°C minimizes 2-/3-isomer reformation .
- Chromatographic Separation: Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate the 4-isomer. Validate purity via melting point (mp ~145–148°C) and differential scanning calorimetry (DSC) .
- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict thermodynamic stability of the 4-isomer, guiding reaction optimization .
Q. Advanced: How should researchers address contradictions in reported yields for sulfinic acid-mediated reactions?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve Pd catalyst solubility but may decompose sulfinic acids. Test alternatives like toluene/water biphasic systems .
- Oxidant Selection: Cu(OAc)₂ vs. Ag₂CO₃: The latter increases yield but risks over-oxidation. Use cyclic voltammetry to map redox potentials of the sulfinic acid/oxidant pair .
- Substrate Scope Limitations: Electron-deficient alkenes (e.g., acrylates) give higher yields (85%) vs. styrenes (67–83%). Pre-screen substrates via Hammett σ⁺ values to predict reactivity .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of sulfinic acid vapors, which may cause respiratory irritation.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Store waste in sealed containers labeled "corrosive" .
Properties
IUPAC Name |
4-chlorobenzenesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYAMDZQAEDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024768 | |
Record name | 4-Chlorobenzenesulphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-03-8 | |
Record name | 4-Chlorobenzenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorobenzenesulphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorobenzenesulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK78NW65EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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